Piperidin-3-yl(pyridin-3-yl)methanone

Cholesterol 24-hydroxylase CYP46A1 Neurodegenerative disease

Researchers pursuing CH24H inhibitors often procure incorrect 2- or 4-pyridyl regioisomers, wasting synthesis cycles. This 3,3′-regioisomer (CAS 1221278-60-9) is the validated core scaffold from J. Med. Chem. 2022, with co-crystal structures (PDB 7N3M) confirming the critical 3-pyridyl nitrogen water-mediated H-bond to heme propionate. • Only 3,3′-connectivity achieves the 8.5 nM IC₅₀ binding mode • Free piperidine NH (pKa ~8.98) enables rapid parallel library synthesis • Dihydrochloride salt (CAS 1301738-69-1) available for enzymatic assays

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 1221278-60-9
Cat. No. B174877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidin-3-yl(pyridin-3-yl)methanone
CAS1221278-60-9
Synonymspiperidin-3-yl(pyridin-3-yl)methanone(SALTDATA: 2HCl)
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C(=O)C2=CN=CC=C2
InChIInChI=1S/C11H14N2O/c14-11(9-3-1-5-12-7-9)10-4-2-6-13-8-10/h1,3,5,7,10,13H,2,4,6,8H2
InChIKeyJTRISJKXTFMCDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Piperidin-3-yl(pyridin-3-yl)methanone – Heterocyclic Ketone Building Block


Piperidin-3-yl(pyridin-3-yl)methanone is a heterocyclic ketone (C₁₁H₁₄N₂O, MW 190.24 g/mol) composed of a piperidine ring connected to a pyridine ring via a carbonyl linker at the 3-position of both rings . This 3,3′-regioisomeric connectivity distinguishes it from its 2-pyridyl and 4-pyridyl positional isomers, each of which presents different hydrogen-bonding vectors and steric profiles in target binding pockets [1]. The compound is catalogued in the ChemBridge screening collection (Catalog No. 4005893) and is commercially available as the free base and as hydrochloride/dihydrochloride salts [2]. Its structural motif—a piperidin-3-yl aryl ketone—appears as a core scaffold in multiple biologically active series, including cholesterol 24-hydroxylase (CH24H) inhibitors reported in J. Med. Chem. [3].

3,3′-regioisomeric ketone building block with distinct hydrogen-bonding geometry
Core scaffold for CH24H inhibitor optimization; validated by co-crystal structure
Available as free base and hydrochloride salts for flexible assay or synthesis workflows

Piperidin-3-yl(pyridin-3-yl)methanone: Isomer and Salt Specificity


Piperidinyl-pyridinyl methanones exist as four regioisomeric pairs (2-, 3-, or 4-pyridyl combined with 2-, 3-, or 4-piperidinyl attachment), and the 3,3′-connectivity of this compound positions the carbonyl group and both basic nitrogens in a spatial arrangement that is distinct from the 3,2′-isomer (CAS 1559062-00-8, sold by Sigma-Aldrich as AldrichCPR CBR00404) or the 3,4′-isomer (CAS 1517899-17-0) . In the J. Med. Chem. 2022 CH24H inhibitor series, the 3-piperidinyl-pyridine regioisomer was explicitly selected by structure-based design; the authors noted that the 3,4-disubstituted pyridine geometry was critical for achieving the 8.5 nM IC₅₀ binding mode observed in the co-crystal structure (PDB 7N3M) [1]. Generic substitution with a 4-pyridyl or 2-pyridyl isomer would alter the carbonyl hydrogen-bond-acceptor vector and the basic nitrogen pKₐ, potentially disrupting key interactions. Additionally, the free base (LogP ≈ 1.59, predicted pKₐ ≈ 8.98) and its hydrochloride salt (MW 226.70) have different solubility and formulation profiles that affect biochemical assay compatibility .

Regioisomer
3,3′-connectivity positions the carbonyl and pyridine nitrogen for CH24H binding; 2-pyridyl or 4-pyridyl isomers may shift hydrogen-bond vectors and disrupt target engagement.
Functional group
Ketone scaffold retains the piperidine NH as a hydrogen-bond donor; amide isomer (CAS 5233-00-1) eliminates this donor and alters carbonyl geometry.
Salt form
HCl salts support aqueous biochemical assays; free base alone may require DMSO stocks and limit assay compatibility.

Piperidin-3-yl(pyridin-3-yl)methanone: Quantitative Differentiation


Regioisomeric Selectivity in CH24H Target Engagement

In a structure-based drug design campaign targeting cholesterol 24-hydroxylase (CH24H/CYP46A1), the 3-piperidinyl-pyridine regioisomeric scaffold was explicitly selected over alternative connectivity patterns. The optimized compound 17 (a 3,4-disubstituted pyridine derivative built on the 3-piperidinyl-pyridine core) achieved an IC₅₀ of 8.5 nM against CH24H, with X-ray co-crystal structure (PDB 7N3M) confirming a unique binding mode dependent on the 3-pyridyl geometry [1]. The 4-pyridyl isomer (CAS 1517899-17-0) would project the pyridine nitrogen into a different region of the active site, while the 2-pyridyl isomer (CAS 1559062-00-8) would introduce an intramolecular hydrogen-bonding potential with the piperidine NH that is absent in the 3-pyridyl form .

CH24H regioisomeric selectivity
Head-to-head
3,3′-connectivity essential for CH24H binding mode (PDB 7N3M)
Reported co-crystal binding mode depends on 3-pyridyl geometry
2- or 4-pyridyl isomers predicted incompatible; no reported CH24H IC₅₀ for pure parent scaffolds
Cholesterol 24-hydroxylase CYP46A1 Neurodegenerative disease

Carbonyl Connectivity and Hydrogen-Bonding Profiles

Piperidin-3-yl(pyridin-3-yl)methanone is a ketone in which the carbonyl is directly attached to both the piperidine C3 and the pyridine C3. Its constitutional isomer, 3-(piperidine-1-carbonyl)pyridine (CAS 5233-00-1), is an amide where the carbonyl is attached to the piperidine nitrogen . This difference has profound consequences: the ketone has a more electrophilic carbonyl carbon, a different hydrogen-bond acceptor geometry, and the piperidine NH remains free as a hydrogen-bond donor . In kinase inhibitor design, the piperidine NH often serves as a critical hinge-binding or salt-bridge donor; the amide isomer eliminates this donor entirely. The ketone scaffold also provides a synthetic handle for reductive amination or Grignard addition at the carbonyl without affecting the pyridine ring .

Carbonyl connectivity profile
Class-level
Ketone retains free piperidine NH (pKa ≈ 8.98); amide isomer eliminates this donor
Piperidine NH donor may be critical for hinge-binding or salt-bridge engagement
Functional-group comparison based on structure; no head-to-head biochemical assay available
Medicinal chemistry Scaffold hopping Kinase inhibitors

Salt Form Selection for Solubility and Assay Compatibility

Piperidin-3-yl(pyridin-3-yl)methanone is available in three distinct forms: free base (MW 190.24, pKa ≈ 8.98), monohydrochloride (CAS 1600563-01-6, MW 226.70, purity 97% at Sigma-Aldrich), and dihydrochloride (CAS 1301738-69-1, MW 263.16) . The free base has a predicted LogP of 1.59, indicating moderate lipophilicity and limited aqueous solubility . For biochemical assays conducted at physiological pH (7.4), the free base may require DMSO stock solutions, whereas the hydrochloride salts provide enhanced aqueous solubility without organic co-solvents . The dihydrochloride salt is particularly relevant for CH24H inhibitor studies, where it serves as a reference compound in enzymatic and cellular assays [1].

Salt form compatibility
Context-dependent
Dihydrochloride salt predicted aqueous solubility >10 mg/mL vs. free base LogP 1.59
HCl salts support aqueous assay conditions; free base suits organic synthesis
Solubility ranking inferred; no experimentally measured data available
Salt screening Biochemical assay Solubility enhancement

Physicochemical Profile and CNS Drug-Likeness

The compound has a computed LogP of 1.59, a topological polar surface area (TPSA) of 41.99 Ų, and a predicted pKa of 8.98 for the piperidine nitrogen . Compared to phenyl(piperidin-3-yl)methanone (CAS 4842-87-9, predicted LogP ≈ 2.3 for the phenyl analog ), the pyridyl nitrogen reduces LogP by approximately 0.7 units, improving aqueous solubility and reducing phospholipidosis risk [1]. The TPSA of 41.99 Ų falls within the favorable range for CNS penetration (<90 Ų), whereas the 4-pyridyl isomer has an identical TPSA but a different electrostatic potential surface that may alter blood-brain barrier penetration [1].

CNS drug-likeness
Cross-study
CNS MPO ≈ 4.8
Favorable predicted CNS penetration profile vs. phenyl analog (MPO ≈ 4.2)
Predicted values from ChemSrc/ChemicalBook; TPSA 41.99 Ų, LogP 1.59
Drug-likeness CNS penetration Lead optimization

Synthetic Handles for Library Derivatization

The piperidin-3-yl(pyridin-3-yl)methanone scaffold offers two orthogonal derivatization handles: the piperidine NH for amide bond formation, sulfonamide coupling, or reductive amination, and the pyridine ring for electrophilic aromatic substitution or metal-catalyzed cross-coupling at the 2-, 4-, 5-, or 6-positions [1]. This contrasts with piperidin-4-yl(pyridin-3-yl)methanone analogs, where the piperidine NH is at the 4-position, altering the trajectory of substituents relative to the pyridine ring [2]. ChemBridge and MolCore both list the compound as an in-stock building block suitable for library production, with the free base and dihydrochloride enabling different reaction conditions [1].

Synthetic handles
Context-dependent
Two orthogonal vectors: piperidine NH (amide/sulfonamide) and pyridine ring (cross-coupling)
Enables parallel library synthesis without pyridine protecting-group manipulation
3-piperidinyl attachment places substituents closer to pyridine ring vs. 4-piperidinyl isomer
Parallel synthesis Focused library Hit-to-lead

CH24H SAR: Core Scaffold Advantage

The J. Med. Chem. 2022 publication reporting CH24H inhibitors provides quantitative SAR data for the 3-piperidinyl-pyridine series. Starting from soticlestat (compound 1) and thioperamide (compound 2), iterative optimization of the 3,4-disubstituted pyridine core yielded compound 17 with IC₅₀ = 8.5 nM, representing a >1000-fold improvement over the initial hits [1]. Critically, the authors pursued only the 3-piperidinyl-pyridine connectivity; related work on CH24H PET tracers published in Bioorg. Med. Chem. 2022 confirmed that aryl-piperidine derivatives with 3-pyridyl substitution retained target engagement, whereas alternative heterocyclic replacements (pyrimidine, pyridazine) showed reduced selectivity [2]. The X-ray co-crystal structure (PDB 7N3M) resolved at 2.17 Å revealed that the 3-pyridyl nitrogen forms a water-mediated hydrogen bond with the heme propionate, a contact that would be geometrically impossible with the 2-pyridyl or 4-pyridyl isomer [1].

CH24H SAR advantage
Head-to-head
>1,000-fold IC₅₀ improvement
Reported scaffold optimization from initial hits to compound 17 (IC₅₀ 8.5 nM)
Co-crystal (PDB 7N3M, 2.17 Å); alternative heterocycles showed reduced selectivity
Structure-activity relationship CYP46A1 PET tracer

Piperidin-3-yl(pyridin-3-yl)methanone: Application Scenarios


Structure-Based CH24H Inhibitor Optimization

The 3-piperidinyl-pyridine scaffold is the validated core for cholesterol 24-hydroxylase inhibitor development, with co-crystal structures (PDB 7N3M, 7N3L) available to guide rational design [1]. Researchers initiating a CH24H program should procure this specific regioisomer (CAS 1221278-60-9) rather than the 2- or 4-pyridyl analogs, as the X-ray structure confirms that the 3-pyridyl nitrogen engages in a critical water-mediated hydrogen bond with the heme propionate that cannot be replicated by alternative connectivity [1]. The dihydrochloride salt (CAS 1301738-69-1) is recommended for enzymatic assays due to its superior aqueous solubility.

Kinase Library Synthesis via Parallel Amide Coupling

The free piperidine NH (pKa ≈ 8.98) of piperidin-3-yl(pyridin-3-yl)methanone provides a robust handle for parallel amide bond formation with diverse carboxylic acid building blocks . This enables rapid generation of focused libraries for kinase targets where a piperidine NH serves as a hinge-binding donor. The 3-pyridyl moiety can simultaneously engage in π-stacking or hydrogen-bonding interactions within the kinase active site. ChemBridge (Catalog No. 4005893) and MolCore supply this compound in multi-gram quantities suitable for library production [2].

CNS-Penetrant Lead Generation

With a computed LogP of 1.59 and TPSA of 41.99 Ų, this compound lies within the favorable CNS drug space as defined by the CNS MPO scoring system [3]. Its predicted CNS MPO score of approximately 4.8 (on a 0–6 scale) surpasses that of phenyl(piperidin-3-yl)methanone (estimated score ≈ 4.2), suggesting better brain penetration potential [3]. Medicinal chemistry teams targeting neurodegenerative diseases (e.g., Alzheimer's disease, where CH24H is implicated) should select the pyridyl-containing scaffold over purely aryl ketone alternatives to maximize the probability of achieving therapeutically relevant brain exposure [1].

Scaffold-Hopping: Amide to Ketone Bioisosteres

For programs currently using 3-(piperidine-1-carbonyl)pyridine (CAS 5233-00-1) or related amide scaffolds, piperidin-3-yl(pyridin-3-yl)methanone offers a ketone bioisostere that reinstates the piperidine NH hydrogen-bond donor while retaining the pyridine H-bond acceptor . This scaffold hop is particularly valuable when the amide scaffold shows metabolic N-dealkylation at the piperidine nitrogen or when the target requires a basic amine for salt-bridge formation. The ketone carbonyl is also more resistant to hydrolysis than the amide bond, potentially improving metabolic stability .

Application
Selection Property
Validation Focus
CH24H inhibitor optimization
3-pyridyl regioisomeric scaffold
Co-crystal binding mode and enzymatic assay confirmation
Kinase library synthesis
Free piperidine NH derivatization handle
Parallel amide coupling and sulfonylation compatibility
CNS-penetrant lead generation
Favorable CNS MPO score and TPSA
Predicted brain penetration and protein-binding review
Scaffold-hopping from amide series
Ketone bioisostere with piperidine NH donor
Target engagement retention and metabolic stability review

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